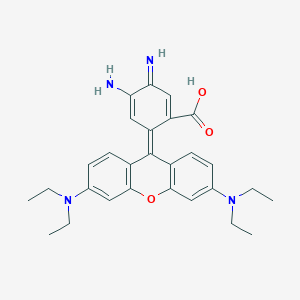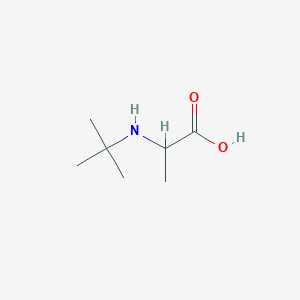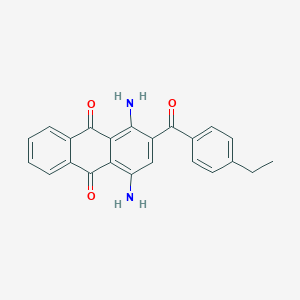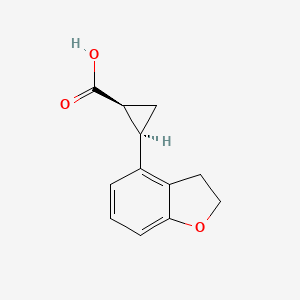
(1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid is a chiral compound featuring a cyclopropane ring and a dihydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid typically involves the formation of the cyclopropane ring followed by the introduction of the dihydrobenzofuran group. Common synthetic routes may include:
Cyclopropanation Reactions: Using reagents such as diazo compounds and transition metal catalysts to form the cyclopropane ring.
Furan Ring Formation: Utilizing intramolecular cyclization reactions to form the dihydrobenzofuran moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions and the use of industrial-grade catalysts.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydrobenzofuran moiety to a benzofuran or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran derivatives, while reduction could produce cyclopropanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the cyclopropane ring and dihydrobenzofuran moiety could impart biological activity, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring could provide rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid: The enantiomer of the compound .
2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid: Without specific stereochemistry.
Benzofuran derivatives: Compounds containing the benzofuran moiety.
Uniqueness
The uniqueness of (1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and the combination of the cyclopropane ring with the dihydrobenzofuran moiety. This unique structure can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(1S,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-12(14)10-6-9(10)7-2-1-3-11-8(7)4-5-15-11/h1-3,9-10H,4-6H2,(H,13,14)/t9-,10-/m0/s1 |
InChI Key |
JUVHWXZKOCRDDV-UWVGGRQHSA-N |
Isomeric SMILES |
C1COC2=CC=CC(=C21)[C@@H]3C[C@@H]3C(=O)O |
Canonical SMILES |
C1COC2=CC=CC(=C21)C3CC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


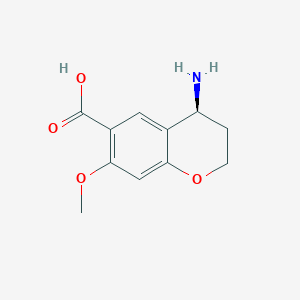
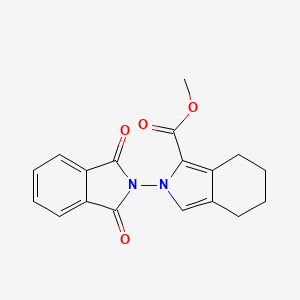


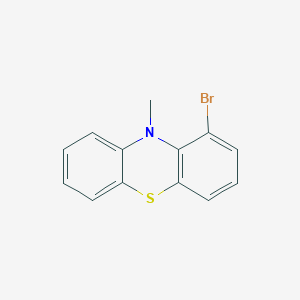
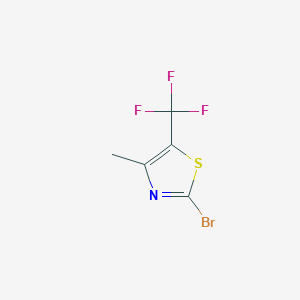

![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13123257.png)
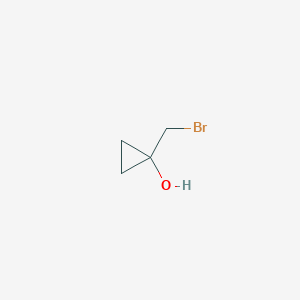
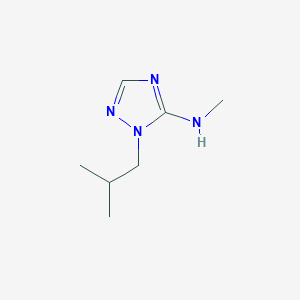
![5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B13123277.png)
